molecular formula C14H11ClO3 B6381539 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1262003-79-1

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6381539
CAS RN: 1262003-79-1
M. Wt: 262.69 g/mol
InChI Key: UJNZQHOXLXDSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% (2C4MCPP) is a compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 2C4MCPP has a molecular weight of 281.72 g/mol, and its chemical structure consists of a phenol group attached to a chloro group, with a methoxycarbonyl group attached to the phenol group. 2C4MCPP is used in a range of scientific research applications, including biochemical and physiological experimentation.

Scientific Research Applications

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in biochemical and physiological experiments, such as those involving enzymes, hormones, and neurotransmitters. 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% is also used in biochemistry and molecular biology experiments, as well as in cell culture studies. Additionally, 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% is used in drug discovery and toxicology studies.

Mechanism of Action

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% acts as an inhibitor of enzymes, hormones, and neurotransmitters. It binds to the active site of the enzyme, hormone, or neurotransmitter, blocking its activity. This inhibition can be used to study the effects of the enzyme, hormone, or neurotransmitter on a biochemical or physiological process.
Biochemical and Physiological Effects
2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the effects of enzymes, hormones, and neurotransmitters on biochemical and physiological processes. For example, it can be used to study the effects of enzymes on metabolic pathways, the effects of hormones on cell growth and differentiation, and the effects of neurotransmitters on neuronal signaling. Additionally, 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the effects of drugs on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for lab experiments. It is a simple and cost-effective compound to synthesize, and it has a high purity of 95%. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% in lab experiments. For example, it is not very stable and can degrade over time. Additionally, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well-known.

Future Directions

There are several potential future directions for 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done to develop more stable forms of 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95%, as well as to develop new applications for the compound. Finally, research could be done to study the effects of 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% on drug metabolism, in order to better understand its potential use in drug discovery and toxicology studies.

Synthesis Methods

2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized using a two-step procedure. The first step involves reacting 4-chlorophenol with 3-methoxycarbonylphenol in an aqueous solution of sodium hydroxide. This reaction produces 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% as a precipitate. The second step involves recrystallizing the 2-Chloro-4-(3-methoxycarbonylphenyl)phenol, 95% from aqueous ethanol. This method is simple and cost-effective, and it produces a product with a purity of 95%.

properties

IUPAC Name

methyl 3-(3-chloro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZQHOXLXDSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686037
Record name Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methoxycarbonylphenyl)phenol

CAS RN

1262003-79-1
Record name Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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